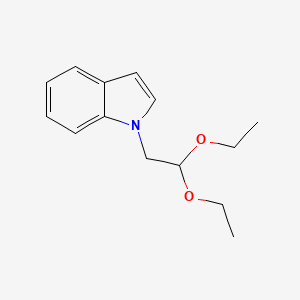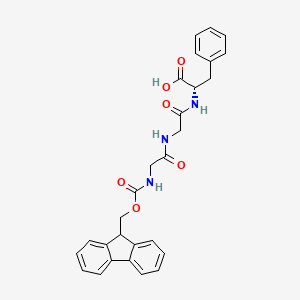
1-Bromo-4-(2-ethoxy-ethyl)-benzene
Vue d'ensemble
Description
“1-Bromo-4-(2-ethoxy-ethyl)-benzene” is a chemical compound with the molecular formula C4H9BrO. It’s also known by other names such as Ether, 2-bromoethyl ethyl; 1-Bromo-2-ethoxyethane; 1-Bromo-2-ethoxyethylene; 1-Ethoxy-2-bromoethane; 2-Bromoethyl ethyl ether; 2-Ethoxyethyl bromide .
Molecular Structure Analysis
The molecular structure of “1-Bromo-4-(2-ethoxy-ethyl)-benzene” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“1-Bromo-4-(2-ethoxy-ethyl)-benzene” has a molecular weight of 153.018 . More detailed physical and chemical properties were not found in the available resources.Applications De Recherche Scientifique
Metabolic Pathways and Biochemical Analysis
1-Bromo-4-(2-ethoxy-ethyl)-benzene and its derivatives are extensively studied in the context of their metabolic pathways and biochemical properties. Research has revealed detailed metabolic processes and pathways for various brominated compounds, providing insights into their biotransformation and interaction with biological systems:
In Vivo Metabolism in Animal Models :
- 4-bromo-2,5-dimethoxyphenethylamine (2C-B) is studied for its in vivo metabolism, revealing multiple metabolic pathways operative in rats, suggesting the potential of brominated compounds in pharmacokinetics and toxicology studies (Kanamori et al., 2002).
Bioactive Compound Synthesis and Effects :
- Synthetic analogues of bromophenol, like 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol (HPN), show significant potential in medicinal chemistry, particularly in demonstrating antidiabetic effects in animal models, indicating the therapeutic potential of brominated compounds (Shi et al., 2013).
Therapeutic Agent Analysis :
- Studies on the determination of novel therapeutic agents like TA-0201, involving brominated compounds, highlight the importance of these compounds in the development and analysis of new drugs, showing their relevance in enhancing the pharmacological profile of therapeutic compounds (Ohashi et al., 1999).
Pharmacokinetics and Drug Metabolism :
- The metabolism of compounds like diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate in animal models provides insights into the pharmacokinetics and potential therapeutic applications of brominated compounds, highlighting their importance in drug development and metabolism studies (Morioka et al., 1996).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as 1-bromo-2-(2-methoxyethoxy)ethane, have been used in the synthesis of various organic compounds . These compounds often act as intermediates in chemical reactions, suggesting that their targets could be other reactants in a given chemical process .
Mode of Action
The mode of action of 1-Bromo-4-(2-ethoxy-ethyl)-benzene is likely through its interaction with other reactants in a chemical reaction. As a brominated compound, it may act as an electrophile, reacting with nucleophiles in the reaction mixture. The ethoxy-ethyl group could potentially participate in ether formation or other reactions .
Biochemical Pathways
Brominated compounds like this are often used in organic synthesis, including the synthesis of pharmaceuticals and other bioactive compounds . Therefore, it’s possible that this compound could indirectly affect various biochemical pathways through its role in the synthesis of these other compounds.
Result of Action
The molecular and cellular effects of 1-Bromo-4-(2-ethoxy-ethyl)-benzene are not well-documented. As a chemical intermediate, its primary role is likely in the synthesis of other compounds. Therefore, its direct effects at the molecular and cellular level may be minimal. The compounds it helps synthesize could have significant biological effects .
Action Environment
The action of 1-Bromo-4-(2-ethoxy-ethyl)-benzene can be influenced by various environmental factors. For example, the pH, temperature, and solvent used can all impact its reactivity in a chemical reaction . Additionally, if used in a biological context, factors such as the presence of specific enzymes or other biomolecules could also influence its action.
Propriétés
IUPAC Name |
1-bromo-4-(2-ethoxyethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWZDZYXOZHDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(2-ethoxy-ethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)






![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)